An In-depth Technical Guide to 2,2-Bis(bromomethyl)-1,3-propanediol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,2-Bis(bromomethyl)-1,3-propanediol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2,2-bis(bromomethyl)-1,3-propanediol, a significant chemical intermediate and reactive flame retardant. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the core chemical properties, structural elucidation, synthesis methodologies, and key applications of this versatile compound.
Introduction: A Molecule of Strategic Importance
2,2-Bis(bromomethyl)-1,3-propanediol, also known as dibromoneopentyl glycol (DBNPG), is a brominated derivative of pentaerythritol.[1] Its symmetrical structure, featuring two primary hydroxyl groups and two bromomethyl moieties, makes it a valuable building block in organic synthesis and a highly effective reactive flame retardant.[1][2] The presence of both hydroxyl and bromine functionalities allows for its incorporation into various polymer backbones, imparting inherent flame retardancy to the final material.[3][4] This guide will explore the fundamental characteristics of this compound, providing insights into its behavior and utility in various scientific and industrial domains.
Chemical Structure and Core Properties
The unique structural arrangement of 2,2-bis(bromomethyl)-1,3-propanediol dictates its chemical reactivity and physical properties. The neopentyl core provides thermal stability, while the hydroxyl and bromomethyl groups offer reactive sites for polymerization and other chemical transformations.
Structural Representation
Caption: Chemical structure of 2,2-Bis(bromomethyl)-1,3-propanediol.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-bis(bromomethyl)-1,3-propanediol is presented in the table below. These properties are crucial for its handling, processing, and application.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Br₂O₂ | [5][6] |
| Molecular Weight | 261.94 g/mol | [5][6][7] |
| CAS Number | 3296-90-0 | [5][6][7] |
| Appearance | Off-white crystalline powder/solid | [2][8][9] |
| Melting Point | 109-114 °C | [7][8] |
| Boiling Point | 134 °C at 0.13 kPa (decomposes at 455 °F at 760 mmHg) | [8][9] |
| Density | 2.23 g/cm³ | [8] |
| Solubility | Soluble in water (20 g/L at 25 °C), acetone, isopropanol, and methanol; slightly soluble in carbon tetrachloride and xylene. | [8][10] |
| Vapor Pressure | 10 mmHg at 178 °C | [7] |
| log P (Octanol/water partition coefficient) | 2.29 | [8] |
Synthesis and Manufacturing
The primary industrial synthesis of 2,2-bis(bromomethyl)-1,3-propanediol involves the bromination of pentaerythritol.[1][8] Various methods have been developed to achieve this transformation, with the choice of reagents and reaction conditions influencing the yield and purity of the final product.
General Reaction Scheme
The fundamental reaction involves the substitution of two hydroxyl groups of pentaerythritol with bromine atoms.
Caption: General synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol from pentaerythritol.
Common Synthetic Methodologies
Several protocols for the synthesis of 2,2-bis(bromomethyl)-1,3-propanediol have been reported. Below are two common lab-scale procedures.
Method 1: Hydrobromic Acid and Sulfuric Acid [1]
This method utilizes a mixture of hydrobromic acid and sulfuric acid to facilitate the bromination of pentaerythritol.
Experimental Protocol:
-
To a 250 mL three-neck flask, add pentaerythritol (10 g, 0.073 mol) and 50 mL of 40% hydrobromic acid.
-
Slowly add 7 mL of concentrated sulfuric acid from a pressure-equalizing funnel while stirring.
-
Heat the mixture to reflux at 115 °C for approximately 2 hours.
-
Add 5.0 mL of glacial acetic acid and continue to reflux for another 25 hours.
-
After cooling, remove the bulk of the liquid via vacuum distillation to yield a crude product.
-
Recrystallize the crude product from a mixture of water and ethanol (1:20 v/v) to obtain the pure compound.
Method 2: Red Phosphorus and Bromine [1]
This alternative approach employs red phosphorus and bromine to generate the brominating agent in situ.
Experimental Protocol:
-
In a 250 mL three-neck flask, combine pentaerythritol (10 g, 0.073 mol), red phosphorus (3 g, 0.24 mol), and 25 mL of 40% hydrobromic acid.
-
Stir the mixture and raise the temperature to approximately 50 °C.
-
Slowly add 7.1 mL of bromine below the liquid surface using a pressure-equalizing funnel.
-
After the addition is complete, add 5.0 mL of glacial acetic acid and continue to reflux for 20 hours.
-
Cool the reaction mixture and filter to remove excess red phosphorus.
-
Remove the majority of the liquid by vacuum distillation.
-
Purify the resulting crude product by recrystallization from a water/ethanol mixture (1:20 v/v).
Key Applications: A Focus on Flame Retardancy
The primary application of 2,2-bis(bromomethyl)-1,3-propanediol is as a reactive flame retardant in polymers such as unsaturated polyester resins and rigid polyurethane foams.[8][9][11] Its reactive nature allows it to be chemically integrated into the polymer matrix, leading to permanent flame retardancy with minimal leaching.
Mechanism of Flame Retardancy
Brominated flame retardants like 2,2-bis(bromomethyl)-1,3-propanediol primarily function in the gas phase during combustion.[12]
Caption: Gas-phase flame retardant mechanism of 2,2-Bis(bromomethyl)-1,3-propanediol.
Upon heating, the C-Br bonds in the molecule break, releasing bromine radicals (Br•) into the gas phase.[12] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. This interruption of the combustion cycle reduces heat generation and slows the spread of the fire.
Spectroscopic Characterization
Elucidation of the structure of 2,2-bis(bromomethyl)-1,3-propanediol is confirmed through various spectroscopic techniques. Although the raw spectra are not provided here, references to publicly available data are included.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available and are consistent with the symmetrical structure of the molecule.[8][9][13]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions for O-H stretching of the hydroxyl groups and C-Br stretching of the bromomethyl groups.[5][8][14]
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and shows characteristic fragmentation patterns for this compound.[5][6][14]
Safety and Handling
2,2-Bis(bromomethyl)-1,3-propanediol is a chemical that requires careful handling due to its potential health effects. It is irritating to the eyes, skin, and mucous membranes upon prolonged exposure.[2][11][15] The National Toxicology Program has classified it as "reasonably anticipated to be a human carcinogen".[9][10][16]
Recommended Safety Precautions: [11][17][18]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][17]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility.[9][19]
In case of a spill, all sources of ignition should be removed. The spilled solid should be dampened with 60-70% ethanol and transferred to a suitable container for disposal.[15]
Conclusion
2,2-Bis(bromomethyl)-1,3-propanediol is a cornerstone chemical in the production of flame-retardant polymers. Its unique bifunctional nature allows for its seamless integration into polymer chains, providing durable and effective fire safety. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its responsible and innovative application in research and industry. This guide has provided a foundational yet in-depth overview to aid scientists and professionals in their work with this important compound.
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2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
- US3607953A - Process for production of 2,2-bis(halomethyl)-1,3-propanediol from pentaerythritol - Google Patents. (n.d.). Google Patents.
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1,3-Propanediol, 2,2-bis(bromomethyl)- - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]
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2,2-Bis(bromomethyl)-1,3-propanediol - Hazardous Agents | Haz-Map. (n.d.). Haz-Map. Retrieved February 12, 2026, from [Link]
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RoC Background Document: 2,2-bis(Bromomethyl)-1,3- propanediol (Technical Grade). (n.d.). National Toxicology Program. Retrieved February 12, 2026, from [Link]
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2,2-bis(bromomethyl)-1,3-propanediol DBNPG FR522 3296-90-0. (n.d.). Oceanchem Group Limited. Retrieved February 12, 2026, from [Link]
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1,3-Propanediol, 2,2-bis(bromomethyl)- - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]
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FLAME RETARDANTS FOR POLYOLEPHINES - Greenchemicals. (2024, June 24). Greenchemicals. Retrieved February 12, 2026, from [Link]
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RoC Profile: 2,2-Bis(bromomethyl)-1,3-propanediol (Technical Grade) - National Toxicology Program. (n.d.). National Toxicology Program. Retrieved February 12, 2026, from [Link]
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Pentaerythritol: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium - Bentham Science Publisher. (n.d.). Bentham Science. Retrieved February 12, 2026, from [Link]
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